molecular formula C19H19F3N2O2S B5016593 4-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

4-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B5016593
M. Wt: 396.4 g/mol
InChI Key: KVYZWQPJFKSKMI-UHFFFAOYSA-N
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Description

“4-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, and the trifluoromethyl group could potentially participate in certain substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the polar amide group and the nonpolar butoxy and trifluoromethyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Without specific data, it’s hard to comment on the exact toxicity or hazards associated with this compound. Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Future Directions

The study of new benzamide derivatives is a vibrant field of research, given their potential biological activity. Future research could explore the synthesis, characterization, and biological testing of this compound .

Properties

IUPAC Name

4-butoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c1-2-3-11-26-16-9-7-13(8-10-16)17(25)24-18(27)23-15-6-4-5-14(12-15)19(20,21)22/h4-10,12H,2-3,11H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYZWQPJFKSKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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